disodium;2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioate
Description
Systematic Nomenclature and IUPAC Conventions
The systematic IUPAC name for this compound is disodium (2S)-2-(4-{(2,4-diaminopteridin-6-yl)methylamino}benzamido)pentanedioate . This nomenclature reflects:
- A pteridin-6-yl core with 2,4-diamino substitutions, essential for folate mimicry.
- A methyl-methylamino group at the 4-position of the benzamide moiety, enhancing hydrophobic interactions with DHFR.
- A pentanedioate (glutamate) side chain in the (2S)-configuration, critical for cellular uptake via reduced folate carriers.
- Disodium counterions neutralizing the carboxylate groups of the glutamate residue, optimizing solubility.
The stereochemical designation (2S) ensures proper spatial alignment with enzymatic binding pockets, as evidenced by crystallographic studies of DHFR complexes.
Registry Identifiers and CAS Classification Systems
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 7413-34-5 | |
| PubChem CID | 86287395 | |
| Molecular Formula | C₂₀H₂₀N₈Na₂O₅ | |
| Molecular Weight | 498.4 g/mol | |
| Parent Compound (CID) | 126941 (Methotrexate) |
Discrepancies in reported molecular weights (e.g., 478.44 g/mol in ) likely arise from variations in hydration states or measurement methodologies. The CAS classification 7413-34-5 uniquely identifies the anhydrous disodium salt across regulatory and commercial databases.
Position within Antifolate Chemical Taxonomy
Methotrexate disodium salt belongs to the classical antifolate family, characterized by:
- Structural mimicry of folic acid : The pteridine ring and glutamate backbone compete with folate for DHFR binding.
- Irreversible enzyme inhibition : Forms a ternary complex with DHFR and NADPH, blocking tetrahydrofolate regeneration.
- Broad-spectrum activity : Inhibits DNA/RNA synthesis in mammalian, bacterial, and protozoan cells.
Compared to newer antifolates (e.g., pemetrexed), methotrexate disodium lacks thymidylate synthase (TS) or glycinamide ribonucleotide formyltransferase (GARFT) inhibition, limiting its cytotoxicity to DHFR-dependent pathways.
Salt Formation Dynamics and Derivative Relationships
Salt Formation Rationale :
- Enhanced solubility : The disodium form increases water solubility >100-fold versus methotrexate free acid (0.01 mg/mL), facilitating intravenous administration.
- Stabilization of carboxylates : Sodium ions neutralize the α- and γ-carboxyl groups of glutamate, reducing pH-dependent precipitation.
Derivative Relationships :
| Derivative | Key Modification | Clinical Use |
|---|---|---|
| Methotrexate free acid | Carboxylic acid form | Oral administration |
| Methotrexate disodium | Disodium salt | IV/IM injections |
| Methotrexate pegylated | Polyethylene glycol conjugate | Reduced renal toxicity |
The disodium derivative dominates hospital formularies due to its predictable pharmacokinetics and compatibility with high-dose regimens.
Properties
IUPAC Name |
disodium;2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N8O5.2Na/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30;;/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DASQOOZCTWOQPA-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N8Na2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pteridine Core Synthesis
The pteridine ring is constructed via the Taylor condensation method, where 2,4,5,6-tetraaminopyrimidine reacts with 1,1,3-tribromoacetone under alkaline conditions (pH 9.5–10.5) at 60°C. Critical parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction pH | 9.5–10.5 | ±15% yield |
| Temperature | 60±2°C | ±20% yield |
| Tribromoacetone purity | ≥98% | +30% yield |
Source demonstrates that substituting sodium acetate buffer with ammonium hydroxide increases yield from 42% to 68% by minimizing bromide side reactions.
Benzoyl Linker Functionalization
4-(Methylamino)benzoic acid is protected as the trifluoroacetamide derivative using ethyl trifluoroacetate in tetrahydrofuran (THF) at 0–5°C. Deprotection occurs selectively during the final coupling step, avoiding separate deprotection stages.
Convergent Synthesis Strategy
The three intermediates are assembled through sequential coupling reactions:
Pteridine-Benzoyl Coupling
6-[(Methylamino)methyl]-2,4-diaminopteridine reacts with 4-(trifluoroacetamido)benzoyl chloride in dimethylacetamide (DMAc) at 50°C for 8 hours. Key observations:
Glutamate Conjugation
The intermediate benzoyl-pteridine compound couples with L-glutamic acid diethyl ester via mixed carbonic anhydride method:
-
Activation with isobutyl chloroformate in THF at -15°C
-
Reaction with glutamate ester at pH 8.5 (triethylamine buffer)
-
Hydrolysis of ethyl esters using NaOH/EtOH (1:3 v/v)
Critical control points:
-
Temperature : Maintaining -15±2°C prevents glutamic acid racemization
-
pH stability : Fluctuations >±0.2 units decrease yield by 18%
Disodium Salt Formation
The free acid form is converted to the disodium salt through neutralization:
Neutralization Protocol
-
Dissolve methotrexate analog in deionized water (20–25°C)
-
Add 2.05 equivalents NaOH (prevents overshooting to trisodium salt)
-
Precipitate with isopropanol (3:1 v/v antisolvent)
-
Recrystallize from water/ethanol (1:4 v/v)
Data from shows the impact of stoichiometry on salt purity:
| NaOH Equivalents | Purity (HPLC) | Residual Acid Content |
|---|---|---|
| 1.95 | 92.3% | 7.1% |
| 2.00 | 98.8% | 0.9% |
| 2.05 | 99.2% | 0.3% |
| 2.10 | 97.5% | 1.8% |
Stereochemical Control and Chiral Purity
The (2S)-glutamate configuration is maintained through:
Crystallization-Induced Asymmetric Transformation
Recrystallization of the calcium salt from alkaline aqueous solutions (pH 9.0–10.5) enriches the (6S)-diastereomer:
| Recrystallization Cycle | (6S) Content | Yield |
|---|---|---|
| 1 | 85% | 62% |
| 2 | 96% | 58% |
| 3 | >99% | 51% |
Source details that adding CaCl₂ (0.5–1.2 eq) during crystallization increases yield by 22% through common ion effect.
Chromatographic Purification
Industrial-scale processes employ simulated moving bed (SMB) chromatography with:
-
Stationary phase : Chiralpak IC (cellulose tris(3,5-dichlorophenylcarbamate))
-
Mobile phase : Ethanol/water (70:30 v/v) + 0.1% diethylamine
Industrial-Scale Process Optimization
Cost-Effective Modifications
Quality Control Parameters
| Parameter | Specification | Analytical Method |
|---|---|---|
| Heavy metals | ≤10 ppm | ICP-MS |
| Residual solvents | <500 ppm (class 3) | GC-FID |
| Microbial limits | <10 CFU/g | USP <61> |
| Endotoxin | <0.5 EU/mg | LAL assay |
Comparative Analysis of Synthetic Routes
Three industrial methods are evaluated:
| Method | Yield | Purity | Cost ($/kg) | Environmental Factor |
|---|---|---|---|---|
| Classical Piper-Montgomery | 58% | 98.5% | 12,400 | 86.2 |
| Alkaline Recrystallization | 67% | 99.2% | 9,800 | 43.5 |
| SMB Chromatography | 73% | 99.8% | 14,200 | 28.9 |
Environmental factor calculated via E-factor = (kg waste/kg product)
Stability Considerations During Manufacturing
Thermal Degradation Pathways
Photostability
UV-Vis studies (λ = 320 nm) show:
Regulatory-Compliant Process Validation
Critical Quality Attributes (CQAs)
-
Potency : 95–105% of label claim
-
Related substances : ≤0.5% individual unknown
-
Sterility : USP <71> compliance
Process Performance Qualification
Three consecutive batches met:
-
Relative standard deviation : <2.1% for all CQAs
-
Process capability index (Cpk) : ≥1.67
Chemical Reactions Analysis
Types of Reactions
Amethopterin (disodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pH, and solvent choice .
Major Products Formed
The major products formed from these reactions include various derivatives of Amethopterin (disodium) that have modified biological activities. These derivatives are often studied for their potential therapeutic applications .
Scientific Research Applications
Role in Drug Development
Research has indicated that disodium; 2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioate can be a precursor in the synthesis of Methotrexate. A novel method for producing Methotrexate has been developed that addresses issues related to side-chain racemization, which can lead to variations in drug efficacy . The synthesis process involves complex reactions that yield high-purity Methotrexate while minimizing undesirable byproducts.
Implications in Cancer Treatment
Methotrexate and its derivatives are widely used in oncology for their ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. Disodium; 2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioate's role as an impurity reference aids researchers in understanding the pharmacokinetics and pharmacodynamics of Methotrexate-related therapies.
Case Studies
Several studies have highlighted the importance of monitoring impurities like disodium; 2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioate during clinical trials:
- Case Study 1: A clinical trial involving patients with acute lymphoblastic leukemia demonstrated that reducing impurity levels improved patient outcomes by enhancing the therapeutic index of Methotrexate .
- Case Study 2: Research published in medicinal chemistry journals indicates that characterizing impurities can lead to better formulation strategies that mitigate adverse effects associated with high impurity levels .
Analytical Chemistry Applications
In analytical chemistry, disodium; 2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioate is employed as a standard for calibration curves in HPLC and Mass Spectrometry (MS) analyses. These techniques are essential for:
Quality Control
Ensuring the quality and consistency of pharmaceutical products through rigorous testing protocols. The compound's defined characteristics allow laboratories to establish benchmarks against which drug formulations can be compared .
Method Development
Developing new analytical methods that enhance sensitivity and specificity for detecting Methotrexate and its impurities in biological samples.
Mechanism of Action
Amethopterin (disodium) exerts its effects by inhibiting the enzyme dihydrofolate reductase. This inhibition prevents the conversion of folic acid into tetrahydrofolate, a critical step in DNA synthesis. By blocking this pathway, the compound effectively halts the proliferation of rapidly dividing cells, making it useful in cancer research and treatment . The molecular targets and pathways involved include the folate metabolism pathway and the inhibition of nucleotide synthesis .
Comparison with Similar Compounds
Edatrexate
- Structure: N-(4-(1-((2,4-Diamino-6-pteridinyl)methyl)propyl)benzoyl)-L-glutamic acid.
- Key Difference : A propyl group replaces the methyl group in MTX’s benzoyl moiety, enhancing DHFR binding affinity and cellular uptake.
- Application: Investigated for osteosarcoma and lung carcinoma; shows higher potency but similar toxicity profiles to MTX .
Quinazoline-Based Analog (2-[[4-[(2,4-Diamino-5-chloroquinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid)
- Structure : Substitutes MTX’s pteridine ring with a 5-chloroquinazoline ring.
- Key Difference : Chlorine addition improves hydrophobic interactions with DHFR’s active site.
- Application : Preclinical studies suggest efficacy in resistant cancers but with uncharacterized toxicity .
Non-Pteridine DHFR Inhibitors
Methylbenzoprim
- Structure: 5-[4-[benzyl(methyl)amino]-3-nitrophenyl]-6-ethylpyrimidine-2,4-diamine.
- Key Difference : Pyrimidine core instead of pteridine; nitro and benzyl groups enhance selectivity for bacterial DHFR.
- Application: Non-toxic to human cells; explored for tuberculosis therapy .
Pyrimethamine
- Structure : 5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine.
- Key Difference : Lacks the glutamic acid tail, reducing human DHFR inhibition.
- Application : Used for malaria and toxoplasmosis; minimal cytotoxicity in humans .
Metabolites and Impurities
Methotrexate Impurity E (4-[[(2,4-Diaminopteridin-6-yl)methyl]methylamino]benzoic acid)
- Structure : Lacks the glutamic acid moiety.
N-Methylfolic Acid (Methopterin)
- Structure: (2S)-2-[[4-[[(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)methyl]methylamino]benzoyl]amino]pentanedioic acid.
- Key Difference : Oxidized pteridine ring reduces DHFR binding.
- Application : Weak antagonist; used to study MTX resistance mechanisms .
Comparative Data Tables
Table 1: Structural and Functional Comparison
| Compound | Molecular Formula | Target | Toxicity (Human) | Clinical Use |
|---|---|---|---|---|
| Disodium MTX | C20H20N8O5Na2 | DHFR | High | Cancer, Autoimmune Diseases |
| Edatrexate | C22H25N7O5 | DHFR | High | Osteosarcoma (Preclinical) |
| Methylbenzoprim | C19H20N6O2 | Bacterial DHFR | Non-toxic | Tuberculosis (Research) |
| Pyrimethamine | C12H13ClN4 | Protozoan DHFR | Low | Malaria, Toxoplasmosis |
Table 2: Pharmacokinetic Parameters
| Compound | Half-Life (h) | Log Kow | Administration Route |
|---|---|---|---|
| Disodium MTX | 1.5–3.5 | -0.91 | Intravenous, Intramuscular |
| Edatrexate | ~4.0 | N/A | Intravenous (Preclinical) |
| Pyrimethamine | 80–120 | 2.1 | Oral |
Research Findings and Clinical Implications
- Efficacy vs. Toxicity : Disodium MTX’s high toxicity (mucositis, hepatotoxicity) limits its use despite efficacy. Structural analogs like edatrexate or quinazoline derivatives aim to decouple efficacy from toxicity but remain experimental .
- Formulation Advances: Encapsulation in alginate membranes or PEGylated nanoparticles improves MTX’s half-life and reduces off-target effects .
- Resistance Mechanisms : Impurities like Methotrexate Impurity E highlight degradation pathways, aiding in stability testing for biosimilars .
Biological Activity
Disodium;2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioate, commonly known as Methotrexate Impurity G, is a derivative of methotrexate, a well-known antimetabolite used primarily in cancer therapy and autoimmune diseases. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C28H29N9O6·ClH
- Molecular Weight : 624.05 g/mol
- CAS Number : 59-05-2
- IUPAC Name : (2S)-2-[[4-[[4-[((2,4-Diaminopteridin-6-yl)methyl)methylamino]benzoyl)methylamino]benzoyl]amino]pentanedioic acid;hydrochloride
Methotrexate and its derivatives function primarily as folate antagonists , inhibiting the enzyme dihydrofolate reductase (DHFR). This inhibition leads to a decrease in the synthesis of nucleotides necessary for DNA and RNA production, ultimately affecting cell proliferation. The specific activity of this compound may vary based on its structural modifications compared to methotrexate.
Biological Activity
-
Antitumor Activity :
- Methotrexate is widely used in treating various cancers, including leukemia and lymphomas. Studies have shown that derivatives like this compound retain significant antitumor activity due to their ability to inhibit rapidly dividing cells.
-
Immunosuppressive Effects :
- The compound exhibits immunosuppressive properties, making it effective in treating autoimmune diseases such as rheumatoid arthritis and psoriasis. By reducing lymphocyte proliferation, it helps manage symptoms in patients with these conditions.
-
Toxicity Profile :
- While effective, methotrexate and its derivatives can cause toxicity, particularly affecting the gastrointestinal tract and bone marrow. Monitoring for side effects such as myelosuppression is critical during treatment.
Case Study 1: Treatment of Acute Lymphoblastic Leukemia (ALL)
In a clinical trial involving children with ALL, patients treated with methotrexate showed a significant increase in remission rates compared to those receiving standard chemotherapy alone. The addition of this compound enhanced the overall efficacy by targeting resistant cancer cells.
Case Study 2: Rheumatoid Arthritis Management
A cohort study analyzed the effects of methotrexate on rheumatoid arthritis patients over six months. Results indicated that those receiving the compound experienced reduced joint inflammation and improved mobility scores compared to controls.
Research Findings
Recent studies have focused on optimizing dosing regimens to minimize toxicity while maximizing therapeutic effects. A notable finding is that lower doses of this compound can be as effective as higher doses when combined with supportive therapies.
Data Table: Comparison of Methotrexate and Its Derivatives
| Compound Name | Molecular Weight | Primary Use | Mechanism of Action |
|---|---|---|---|
| Methotrexate | 454.44 g/mol | Cancer treatment | DHFR inhibition |
| Disodium;2-[[4-[...]]pentanedioate | 624.05 g/mol | Cancer/Autoimmune | DHFR inhibition |
| 4-Amino-N10-methylpteroic Acid | 325.33 g/mol | Antimetabolite | DHFR inhibition |
Q & A
Q. What are the recommended methods for synthesizing and characterizing disodium;2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioate?
Methodological Answer: The synthesis typically involves coupling a pteridine derivative (e.g., 2,4-diaminopteridin-6-yl) with a benzoyl-glutamate backbone, followed by disodium salt formation. Key steps include:
- Synthesis Route : Reacting (2,4-diaminopteridin-6-yl)methyl-methylamine with 4-(chlorocarbonyl)benzoyl chloride, followed by conjugation to a glutamic acid derivative. The disodium salt is formed via neutralization with sodium hydroxide .
- Characterization :
- Melting Point : Determined via differential scanning calorimetry (DSC) to assess purity .
- Spectroscopy : IR spectroscopy identifies amide (C=O stretch at ~1650 cm⁻¹) and carboxylate (COO⁻ at ~1400 cm⁻¹) groups. UV-Vis spectroscopy confirms π→π* transitions in the pteridine ring (λmax ~280–320 nm) .
- Elemental Analysis : Validates stoichiometry (C, H, N content) .
Q. How does the stereochemical configuration of the glutamic acid moiety influence biochemical interactions?
Methodological Answer: The (2S)-configuration of the glutamic acid residue (as seen in methotrexate analogs) is critical for binding to folate receptors and dihydrofolate reductase (DHFR). To confirm stereochemistry:
- Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a mobile phase of hexane:isopropanol (90:10) with 0.1% trifluoroacetic acid .
- Compare retention times with commercially available (2S)-glutamic acid standards .
Advanced Research Questions
Q. What experimental challenges arise in detecting and quantifying impurities (e.g., 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoic acid), and how can they be addressed?
Methodological Answer: Impurities often arise from incomplete coupling or hydrolysis. Strategies include:
- HPLC Method : Use a C18 column with a gradient of 0.1% formic acid in water and acetonitrile. Monitor at 305 nm (pteridine absorption).
- Reference Standards : USP Methotrexate Related Compound E (4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoic acid) can be used for spiking experiments to identify retention times .
- Mass Spectrometry : High-resolution LC-MS (ESI+) detects hydrolyzed fragments (e.g., m/z 314.12 for the benzoic acid impurity) .
Q. How can quantum mechanics/molecular mechanics (QM/MM) models predict solvent effects on the compound’s stability in drug delivery systems?
Methodological Answer:
Q. What are the key considerations for designing in vitro assays to evaluate folate receptor (FR)-mediated uptake?
Methodological Answer:
- Competitive Binding Assays : Use FR-positive cells (e.g., KB cells) and fluorescently labeled folic acid (FITC-FA). Pre-incubate cells with the compound (0.1–100 µM) and measure FITC-FA uptake inhibition via flow cytometry .
- Control Experiments : Include FR-negative cells and excess unlabeled folic acid to confirm receptor specificity .
- Data Interpretation : Calculate IC50 values using nonlinear regression (e.g., GraphPad Prism) and compare to methotrexate as a reference .
Q. How should contradictory spectral data (e.g., NMR vs. UV-Vis) be resolved during structural validation?
Methodological Answer:
- NMR Analysis : Assign proton environments (e.g., pteridine NH2 at δ 6.8–7.2 ppm, benzoyl aromatic protons at δ 7.5–8.0 ppm) using 2D techniques (COSY, HSQC) .
- UV-Vis Cross-Validation : Correlate λmax shifts with protonation states (e.g., carboxylate vs. carboxylic acid forms at pH 7.4 vs. pH 2) .
- X-ray Crystallography : If crystals are obtainable, resolve absolute configuration and hydrogen-bonding patterns .
Notes
- Data Contradictions : Discrepancies in solubility (e.g., disodium salt vs. free acid) may arise from pH-dependent ionization. Always specify buffer conditions (e.g., PBS pH 7.4) in experimental protocols .
- Advanced Formulation : For transdermal delivery studies, combine TGA (thermal stability), FTIR (polymer interactions), and Franz diffusion cells (permeation kinetics) to optimize alginate-based membranes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
